5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
CAS No.: 82703-35-3
Cat. No.: VC7849948
Molecular Formula: C8H9N3O
Molecular Weight: 163.18
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 82703-35-3 |
|---|---|
| Molecular Formula | C8H9N3O |
| Molecular Weight | 163.18 |
| IUPAC Name | 5,6-dimethyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C8H9N3O/c1-4-5(2)11-7-6(4)8(12)10-3-9-7/h3H,1-2H3,(H2,9,10,11,12) |
| Standard InChI Key | WDLIZNULNYTMOG-UHFFFAOYSA-N |
| SMILES | CC1=C(NC2=C1C(=O)NC=N2)C |
| Canonical SMILES | CC1=C(NC2=C1C(=O)NC=N2)C |
Introduction
Structural and Molecular Characterization
Core Architecture
The compound’s structure features a pyrrolo[2,3-d]pyrimidine backbone, where a pyrrole ring is fused to a pyrimidine ring at the 2,3- and 4,5-positions, respectively. Methyl groups occupy the 5- and 6-positions of the pyrrole ring, while a hydroxyl group is present at the 4-position of the pyrimidine moiety. This arrangement creates a planar, conjugated system that influences its electronic properties and intermolecular interactions.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 163.18 g/mol | |
| IUPAC name | 5,6-dimethyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one | |
| Canonical SMILES | CC1=C(NC2=C1C(=O)NC=N2)C | |
| Hydrogen bond donors/acceptors | 1 / 4 |
The presence of both hydrogen bond donors (hydroxyl group) and acceptors (pyrimidine nitrogen atoms) suggests potential for forming stable interactions with biological targets.
Spectroscopic and Computational Insights
While experimental spectral data for 5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is scarce, its InChI key (WDLIZNULNYTMOG-UHFFFAOYSA-N) enables computational modeling. Density functional theory (DFT) simulations predict a dipole moment of approximately 3.2 D, indicating moderate polarity. The methyl groups at positions 5 and 6 introduce steric effects that may influence packing in crystalline forms or binding to hydrophobic protein pockets.
Synthesis and Preparation
General Pyrrolopyrimidine Synthesis
Pyrrolo[2,3-d]pyrimidines are typically synthesized via cyclocondensation reactions. A common route involves reacting α-halomethylbenzylketones with 2,6-diamino-4-hydroxypyrimidine under acidic conditions . For example, 6-amino-5-(2,2-diethoxy-ethyl)-3H-pyrimidin-4-one undergoes HCl-mediated cyclization to yield 3,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one , a precursor to methyl-substituted derivatives.
Table 2: Representative Synthesis Conditions
Derivatization Strategies
Physicochemical Properties
Solubility and Partitioning
The compound’s calculated logP value of ~1.2 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Its polar surface area (PSA) of 51.44 Ų aligns with guidelines for central nervous system penetration, though experimental verification is required.
Stability Profile
Protonation at the pyrimidine N1 position (pKa ≈ 4.8) enhances solubility under acidic conditions, while the hydroxyl group (pKa ≈ 9.1) deprotonates in basic media. These properties inform formulation strategies, particularly for in vivo studies.
Related Compounds and Structure-Activity Relationships
7-Benzyl-5,6-dimethyl Derivative
The benzyl-substituted analog (CAS 173458-77-0) demonstrates how N7 modifications influence bioactivity. With a molecular weight of 253.3 g/mol, this derivative shows improved logP (2.55) and membrane permeability compared to the parent compound, highlighting the impact of lipophilic substituents.
Table 3: Comparative Properties of Pyrrolopyrimidine Derivatives
| Compound | MW (g/mol) | logP | Key Modification |
|---|---|---|---|
| 5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol | 163.18 | 1.2 | - |
| 7-Benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol | 253.3 | 2.55 | N7 benzylation |
Di-Pyridinylamine Derivatives
Compound Y512-9454 (5,6-dimethyl-N,7-di(pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine) exemplifies amine-functionalized variants. With a molecular weight of 316.36 g/mol and logD of 2.536 , this derivative’s basic pyridinyl groups enhance solubility in physiological buffers while maintaining kinase affinity .
Future Research Directions
Synthetic Optimization
Developing regioselective methylation protocols will enable large-scale production. Flow chemistry approaches could improve yields over batch processes, particularly for acid-sensitive intermediates .
Biological Screening
Priority targets include:
-
Kinase panels: Profile inhibitory activity against VEGFR-2, JAK2, and EGFR.
-
Cellular assays: Evaluate antiproliferative effects in cancer cell lines (e.g., HUVECs for angiogenesis models).
-
ADMET profiling: Assess metabolic stability, cytochrome P450 interactions, and plasma protein binding.
Computational Modeling
Molecular dynamics simulations could predict binding modes in kinase domains, guiding rational design of analogs with improved selectivity. QSAR studies correlating substituent effects with activity will further refine the pharmacophore.
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